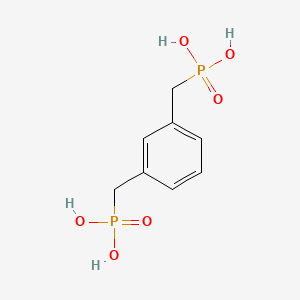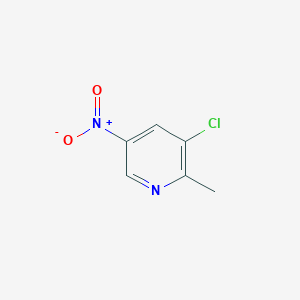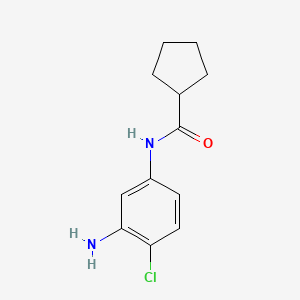
间二甲苯二膦酸
描述
M-Xylylenediphosphonic Acid is an organic phosphonic acid that contains two phosphonic acid groups attached to a central aromatic ring of m-xylylene. It is a solid at 20°C .
Synthesis Analysis
M-Xylylenediphosphonic Acid can be synthesized hydrothermally . A series of new metal phosphonates were hydrothermally synthesized and structurally characterized based on m-xylylenediphosphonic acids .Molecular Structure Analysis
M-Xylylenediphosphonic Acid has a molecular formula of C8H12O6P2 and a molecular weight of 266.13 . It contains 28 bonds in total: 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, and 2 phosphonates .Physical And Chemical Properties Analysis
M-Xylylenediphosphonic Acid has a melting point of 216°C .科学研究应用
m-Xylylenediphosphonic Acid: A Comprehensive Analysis
m-Xylylenediphosphonic Acid (C8H12O6P2) is a versatile chemical compound with a variety of applications in scientific research. Below are some unique applications based on the information gathered:
Hydrothermal Synthesis of Metal Phosphonates: This compound serves as a precursor for the hydrothermal synthesis of new metal phosphonates. These synthesized structures have potential applications in catalysis, ion exchange, and as precursors for the preparation of other materials .
Electrochemical Catalysis: m-Xylylenediphosphonic Acid is used in designing phosphorus-doped carbon@MoP electrocatalysts, which exhibit excellent activity for the hydrogen evolution reaction (HER), a promising method for producing clean hydrogen fuel .
Coordination Chemistry: It acts as a ligand in coordination chemistry to form novel copper (II) coordination polymers, which could be explored for their electrical conductivity, magnetic properties, or as frameworks for catalysis .
安全和危害
未来方向
作用机制
Target of Action
m-Xylylenediphosphonic Acid (H4L) primarily targets metal ions in its environment . It has been used to synthesize a series of new metal phosphonates, including [M(H2L)(bpy)] (M = Mn, Co), [MH2L)(phen)] (M = Co, Cu), and [Cu2(H2L)2(bpy″)2] where bpy = 2,2′-bipyridine, phen = 1,10-phenanthroline, bpy″ = 4,4′-dimethyl-2,2′-bipyridine .
Mode of Action
The compound interacts with its targets by partially deprotonating to afford H2L2− . The H2L2− ligands function as tetradentate ligands, with each phosphonate group adopting a bidentate coordination mode with two metal centers to generate a 2D layer . In some cases, the H2L2− anions function as tridentate ligands, with one phosphonate group adopting the bidentate mode and another phosphonate group adopting the monodentate mode, thus linking three metal atoms to provide a 1D chain .
Biochemical Pathways
It’s known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Pharmacokinetics
Its solid state at 20°c and its melting point of 216°C suggest that it may have low bioavailability due to poor absorption.
Result of Action
Its ability to form complex structures with metal ions suggests it could potentially influence the properties and behaviors of these ions in a cellular environment .
Action Environment
The action of m-Xylylenediphosphonic Acid is influenced by environmental factors such as temperature and pH. For instance, its ability to form metal phosphonates is achieved through hydrothermal synthesis . Furthermore, its stability may be affected by the presence of other ions in the environment .
属性
IUPAC Name |
[3-(phosphonomethyl)phenyl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6P2/c9-15(10,11)5-7-2-1-3-8(4-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWZCUXISXXGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598288 | |
| Record name | [1,3-Phenylenebis(methylene)]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144052-40-4 | |
| Record name | NSC725600 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,3-Phenylenebis(methylene)]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-Xylylenediphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes m-xylylenediphosphonic acid interesting for material science applications?
A1: m-Xylylenediphosphonic acid is an organophosphorus compound with two phosphonic acid groups attached to a m-xylyl group. These phosphonic acid groups can act as ligands, binding to metal ions and forming extended structures. This ability makes m-xylylenediphosphonic acid a valuable building block in the synthesis of metal phosphonates, a class of materials known for their diverse structures and potential applications in areas like catalysis, gas storage, and proton conductivity. []
Q2: What does the research paper tell us about using m-xylylenediphosphonic acid to synthesize metal phosphonates?
A2: The paper, titled "Hydrothermal synthesis, structures and properties of metal phosphonates based on m-xylylenediphosphonic acid", [] explores using m-xylylenediphosphonic acid to create new metal phosphonate materials. The researchers utilized hydrothermal synthesis, a method involving high temperatures and pressures in an aqueous solution, to facilitate the reaction between m-xylylenediphosphonic acid and various metal ions. The study reports on the successful synthesis of novel metal phosphonates with intriguing structural features, underscoring the potential of m-xylylenediphosphonic acid as a building block for new materials. While the specific properties and potential applications of these synthesized materials aren't fully detailed in the abstract, the research highlights the compound's potential in material science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)





![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)




![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

